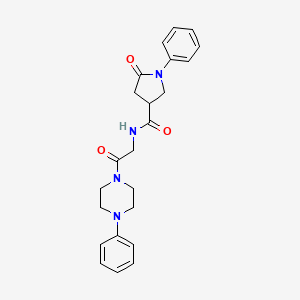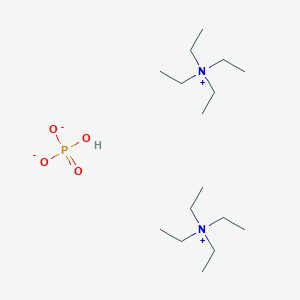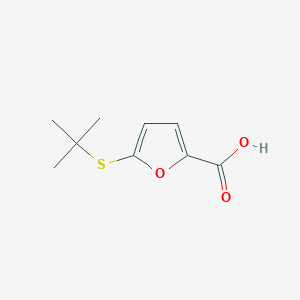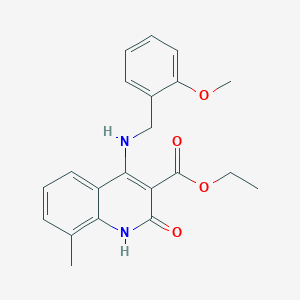![molecular formula C19H15IO3S B14122508 Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate](/img/structure/B14122508.png)
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate is a hypervalent iodine compound known for its unique chemical properties and structural diversity. It is a cyclic diaryliodonium salt, which has found significant applications in organic synthesis due to its high electrophilicity and superior leaving group ability .
Métodos De Preparación
The synthesis of Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate typically involves the oxidation of iodobiaryls followed by ligand exchange with arenes or organometallic arenes. The reaction is usually carried out in an undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without any added electrolyte salts . This method is atom-efficient and generates no chemical waste, making it environmentally friendly. Industrial production methods often scale up this process to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidant in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles due to its high electrophilicity.
Electrophilic Group Transfer: It participates in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various arenes. The major products formed from these reactions are typically polycyclic heterocyclic and carbocyclic compounds .
Aplicaciones Científicas De Investigación
Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidant, photosensitizer in photopolymerization, and electrophilic group transfer reagent.
Biology: It has applications in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its high electrophilicity and superior leaving group ability. It acts as an arylating agent, facilitating the transfer of aryl groups to nucleophiles. The molecular targets and pathways involved include the oxidation of iodobiaryls and the subsequent ligand exchange with arenes .
Comparación Con Compuestos Similares
Similar compounds to Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate include:
Compared to these compounds, this compound is unique due to its specific structural configuration and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C19H15IO3S |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H8I.C7H8O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
ZEYIUFCXJRKPRR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
![2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid](/img/structure/B14122430.png)

![N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122443.png)


![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122453.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14122473.png)

![1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B14122481.png)

